![molecular formula C22H23N3O3S B2757145 (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897468-24-5](/img/structure/B2757145.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
BenchChem offers high-quality (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Compounds incorporating structures similar to "(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone" have been synthesized for their antimicrobial properties. These include various benzothiazole and piperazine derivatives showing moderate to good antimicrobial activity against bacteria and fungi. The synthesis processes often involve the condensation of acid chlorides with piperazine derivatives, highlighting the chemical versatility and potential pharmaceutical applications of these compounds (Patel, Agravat, & Shaikh, 2011).
Antimycobacterial Chemotypes
- A scaffold featuring the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone structure has been identified as a new chemotype for antimycobacterial activity. Several derivatives have been synthesized and tested against Mycobacterium tuberculosis, with some displaying low micromolar activity and low cytotoxicity, suggesting their promise as potential therapeutic agents (Pancholia et al., 2016).
Synthesis and Biological Evaluation
- Research into the synthesis and evaluation of similar compounds has extended to exploring their potential as anti-inflammatory and analgesic agents. Such studies not only underscore the compounds' therapeutic potentials but also contribute to the broader understanding of their pharmacological profiles and mechanisms of action (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Novel Syntheses and Characterization
- Innovative synthetic routes have been developed for compounds within this chemical family, demonstrating not only the compounds' potential in therapeutic applications but also advancements in synthetic organic chemistry that could facilitate the development of new pharmaceuticals and materials (Ramesh, Reddy, & Reddy, 2006).
Mechanism of Action
Target of Action
Similar compounds have been found to be useful as immunomodulators , suggesting that this compound may also interact with components of the immune system.
Biochemical Pathways
Compounds with similar structures have been found to influence the wnt/β-catenin signaling pathway , which plays a crucial role in cell proliferation, differentiation, and immune response.
Pharmacokinetics
Its molecular weight (as indicated by similar compounds ) suggests that it may have good bioavailability
Result of Action
Based on its potential role as an immunomodulator , it may influence immune cell function and cytokine production, leading to changes in the immune response.
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-2-15-3-5-17-20(13-15)29-22(23-17)25-9-7-24(8-10-25)21(26)16-4-6-18-19(14-16)28-12-11-27-18/h3-6,13-14H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWGTNSEJDFKQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.